

NSC 140873 as a RUNX1 Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: NSC 140873

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Abstract

Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoiesis, and its dysregulation is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML). The interaction of RUNX1 with its binding partner, core-binding factor beta (CBF β), is essential for its transcriptional activity. Consequently, inhibiting the RUNX1-CBF β protein-protein interaction presents a promising therapeutic strategy. This technical guide provides an in-depth overview of **NSC 140873**, a small molecule identified as an inhibitor of the RUNX1-CBF β interaction. Due to its inherent instability in solution, **NSC 140873** spontaneously converts to the more stable benzodiazepine compound, Ro5-3335, which is the active molecule that disrupts RUNX1-CBF β function. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this class of RUNX1 inhibitors.

Introduction

RUNX1, a member of the Runt-related transcription factor family, plays a pivotal role in the establishment of definitive hematopoiesis and is crucial for the differentiation of hematopoietic stem cells.^[1] Chromosomal translocations and mutations affecting the RUNX1 gene are among the most common genetic alterations in leukemia.^{[2][3]} The formation of a heterodimeric complex with CBF β is a prerequisite for RUNX1's high-affinity binding to DNA and subsequent regulation of target gene expression.^{[4][5]} Therefore, the disruption of this

interaction is a key focus for the development of targeted therapies against RUNX1-driven cancers.

NSC 140873 was identified as an inhibitor of the RUNX1-CBF β interaction.[6][7] However, it is characterized by its structural instability in solution, leading to a spontaneous conversion into the benzodiazepine Ro5-3335.[6][7] It is Ro5-3335 that has been extensively studied and validated as the active inhibitor of the RUNX1-CBF β complex.[8][9] This guide will focus on the properties and activities of this chemical series, with a primary emphasis on the well-characterized active compound, Ro5-3335.

Mechanism of Action

NSC 140873, through its active form Ro5-3335, functions as an inhibitor of the RUNX1-CBF β protein-protein interaction.[9] Unlike competitive inhibitors that might block the DNA binding domain, Ro5-3335 appears to interact directly with both RUNX1 and CBF β . [10][11] This interaction does not completely abrogate the formation of the RUNX1-CBF β complex but is thought to induce a conformational change that increases the distance between the two proteins, thereby impairing the functional transcription factor complex.[9][12] This disruption leads to the repression of RUNX1/CBF β -dependent transactivation of target genes.[8][9]

Quantitative Data

The inhibitory activity of Ro5-3335, the stable derivative of **NSC 140873**, has been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency in cell-based assays.

Cell Line	Leukemia Type	IC50 (μM)	Reference
ME-1	M0 Acute Myeloid Leukemia	1.1	[9][13]
Kasumi-1	M2 Acute Myeloid Leukemia (with RUNX1-ETO fusion)	21.7	[9][13]
REH	B-cell Acute Lymphoblastic Leukemia (with TEL-RUNX1 fusion)	17.3	[9][13]

Signaling Pathways and Experimental Workflows

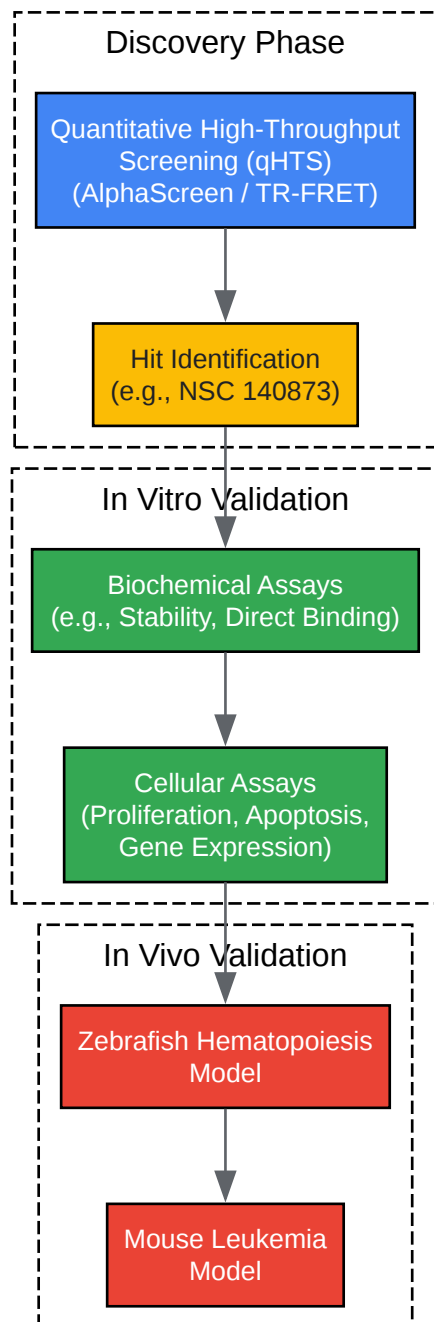
RUNX1 Signaling Pathway and Inhibition by NSC 140873 (via Ro5-3335)

RUNX1 is a master regulator of hematopoietic gene expression. It can act as both a transcriptional activator and repressor to control cell proliferation and differentiation. The following diagram illustrates a simplified RUNX1 signaling pathway and the point of intervention by **NSC 140873**/Ro5-3335.

Caption: RUNX1 signaling and point of inhibition.

Experimental Workflow for Evaluating RUNX1-CBFβ Inhibitors

The discovery and validation of RUNX1-CBFβ inhibitors like **NSC 140873**/Ro5-3335 follow a structured experimental workflow, from initial high-throughput screening to in vivo validation.

Experimental Workflow for RUNX1-CBF β Inhibitor Validation[Click to download full resolution via product page](#)

Caption: Workflow for RUNX1-CBF β inhibitor validation.

Experimental Protocols

Detailed experimental protocols for the identification and characterization of RUNX1-CBF β inhibitors can be extensive. The following sections provide a generalized overview of the key methodologies employed.

Quantitative High-Throughput Screening (qHTS)

Objective: To identify small molecule inhibitors of the RUNX1-CBF β interaction from a large compound library.

- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
 - Protein Preparation: Biotinylated RUNX1 and His-tagged CBF β proteins are expressed and purified.
 - Assay Principle: Streptavidin-coated donor beads bind to biotin-RUNX1, and nickel-coated acceptor beads bind to His-CBF β . The interaction between RUNX1 and CBF β brings the beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
 - Procedure:
 - Dispense a solution containing biotin-RUNX1 and His-CBF β into 1536-well plates.
 - Add compounds from the library at various concentrations.
 - Incubate at room temperature.
 - Add a suspension of donor and acceptor beads.
 - Incubate in the dark.
 - Read the plate using an AlphaScreen-compatible reader.
 - Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the RUNX1-CBF β interaction.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

- Protein Preparation: RUNX1 is labeled with a donor fluorophore (e.g., Europium) and CBF β with an acceptor fluorophore (e.g., Allophycocyanin).
- Assay Principle: When RUNX1 and CBF β interact, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation of the donor.
- Procedure:
 - Dispense labeled proteins into assay plates.
 - Add test compounds.
 - Incubate to allow for binding.
 - Measure the fluorescence emission of both the donor and acceptor.
- Data Analysis: A decrease in the FRET signal (ratio of acceptor to donor emission) signifies inhibition.

Cellular Proliferation Assay

Objective: To determine the effect of the inhibitor on the viability of leukemia cells.

- Cell Culture: Culture leukemia cell lines (e.g., ME-1, Kasumi-1, REH) in appropriate media and conditions.
- Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compound (e.g., Ro5-3335) for a specified period (e.g., 48-72 hours).
- Viability Assessment:
 - Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
 - Alternatively, use MTS or XTT assays which measure mitochondrial activity.
- Data Analysis: Measure luminescence or absorbance and plot the results against compound concentration to determine the IC₅₀ value.

Gene Expression Analysis

Objective: To assess the impact of RUNX1-CBF β inhibition on the expression of downstream target genes.

- Cell Treatment: Treat leukemia cells with the inhibitor at a relevant concentration (e.g., near the IC₅₀) for a defined time course.
- RNA Extraction: Isolate total RNA from treated and untreated cells using a standard method (e.g., TRIzol reagent).
- Quantitative Real-Time PCR (qRT-PCR):
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR using primers specific for known RUNX1 target genes (e.g., KLF4, M-CSFR, PU.1).
 - Normalize expression levels to a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the fold change in gene expression in treated cells relative to control cells.

Conclusion

NSC 140873, and its active form Ro5-3335, represent a significant step forward in the development of targeted therapies for leukemias characterized by aberrant RUNX1 activity. By disrupting the critical interaction between RUNX1 and CBF β , this class of inhibitors effectively represses the transcriptional program that drives leukemogenesis. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of RUNX1-CBF β inhibitors. Further research will be crucial to optimize the potency and pharmacokinetic properties of these compounds for clinical application.

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